Ether, 6-methylheptyl vinyl
Overview
Description
. This compound is a type of vinyl ether, which is characterized by the presence of an ether group (R-O-R’) where one of the R groups is a vinyl group (CH2=CH-). Vinyl ethers are known for their reactivity and are used in various chemical synthesis processes.
Preparation Methods
The synthesis of Ether, 6-methylheptyl vinyl can be achieved through several methods. One common approach involves the reaction of alcohols with acetylene. For instance, the reaction of 6-methylheptanol with acetylene in the presence of a base can yield this compound . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the vinyl ether.
Chemical Reactions Analysis
Ether, 6-methylheptyl vinyl undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the vinyl group into an alkane, resulting in the formation of a saturated ether.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ether, 6-methylheptyl vinyl has several applications in scientific research and industry:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and copolymers.
Biology: Vinyl ethers are studied for their potential use in drug delivery systems due to their reactivity and ability to form stable compounds.
Medicine: Research is ongoing to explore the use of vinyl ethers in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ether, 6-methylheptyl vinyl involves its reactivity as a vinyl ether. The vinyl group can undergo polymerization reactions, forming long chains of repeating units. This polymerization can be initiated by various catalysts, including Lewis acids and radical initiators. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions are carried out .
Comparison with Similar Compounds
Ether, 6-methylheptyl vinyl can be compared with other vinyl ethers such as methyl vinyl ether and ethyl vinyl ether. These compounds share similar reactivity due to the presence of the vinyl group but differ in their physical properties and applications. For example:
Methyl vinyl ether: A simpler vinyl ether with a lower molecular weight, used in the synthesis of polymers and as a solvent.
Ethyl vinyl ether: Similar to methyl vinyl ether but with a slightly higher molecular weight, used in similar applications but with different solvent properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-ethenoxy-6-methylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-11-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHYVKSJGBTTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304622 | |
Record name | Isooctane, (ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10573-35-0 | |
Record name | Ether, 6-methylheptyl vinyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isooctane, (ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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